molecular formula C11H18O3 B15252417 Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B15252417
M. Wt: 198.26 g/mol
InChI Key: ZLSGXPHRJGFEJC-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS: 73039-92-6) is a spirocyclic ester featuring a 1-oxaspiro[2.6]nonane backbone. The spiro junction connects a three-membered oxirane ring (oxygen-containing) to a seven-membered cycloalkane, with a methyl ester substituent at the spiro carbon and an additional methyl group at position 2. Its synthesis and handling require stringent safety protocols due to its flammability, reactivity with water, and toxicity (P210, P223, H315, H319) .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-10(9(12)13-2)11(14-10)7-5-3-4-6-8-11/h3-8H2,1-2H3

InChI Key

ZLSGXPHRJGFEJC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCCCCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Spirocyclic compounds with varying ring sizes, heteroatoms, and substituents exhibit distinct physicochemical and biological properties. Below is a detailed comparison of Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate with structurally related analogs.

Structural and Functional Modifications

a. Substituent Variations

  • Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS: 1559227-54-1): The addition of a methyl group at position 6 further restricts conformational flexibility. With a molecular weight of 212.29 g/mol (C₁₂H₂₀O₃), this derivative may exhibit altered solubility and reactivity compared to the parent compound .

b. Heteroatom Substitutions

  • Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS: 2139294-75-8): Replacing oxygen with nitrogen in the spiro system introduces basicity, enabling salt formation (e.g., hydrochloride). This modification is common in drug discovery to improve bioavailability and target binding .
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1118786-86-9): The inclusion of two nitrogen atoms enhances hydrogen-bonding capacity, making it a versatile building block for D4R antagonists and other bioactive molecules .
Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound 73039-92-6 C₁₁H₁₈O₃* ~198 Oxaspiro core, methyl ester, reactive
Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate N/A C₁₃H₂₂O₃ ~226 Discontinued, increased lipophilicity
Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate 1559227-54-1 C₁₂H₂₀O₃ 212.29 Enhanced rigidity
Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride 2139294-75-8 C₁₀H₁₈ClNO₂ 227.71 Basic nitrogen, hydrochloride salt

*Calculated based on structural similarity to CAS 1559227-54-1.

Biological Activity

Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is a compound of growing interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.

Chemical Structure and Synthesis

This compound features a spirocyclic framework that is significant for its biological interactions. The synthesis typically involves multi-step reactions, including:

  • Formation of the Spirocyclic Core : Utilizing starting materials such as cyclic ketones and aldehydes.
  • Carboxylate Functionalization : Introducing the carboxylate group via esterification or carboxylation reactions.

The specific conditions and reagents used can influence the yield and purity of the final product, which is crucial for subsequent biological evaluations.

Pharmacological Properties

Recent studies have indicated that compounds with spirocyclic structures, like this compound, may exhibit various pharmacological properties:

  • Antimicrobial Activity : Preliminary investigations suggest potential effectiveness against a range of bacterial strains.
  • Anticancer Properties : The unique spatial arrangement allows for specific interactions with cellular targets, potentially inhibiting cancer cell proliferation.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to modulate enzyme activities, impacting metabolic pathways.
  • Receptor Binding : The three-dimensional configuration can enhance binding affinity to specific receptors, influencing signaling pathways.

Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of spirocyclic compounds demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating potent activity.

CompoundMIC (µg/mL)Activity Type
This compound5Antibacterial
Control (Ampicillin)1Antibacterial

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The compound demonstrated an IC50 value of approximately 15 µM, indicating promising anticancer properties.

Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)15Cytotoxic
A549 (Lung Cancer)20Cytotoxic

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